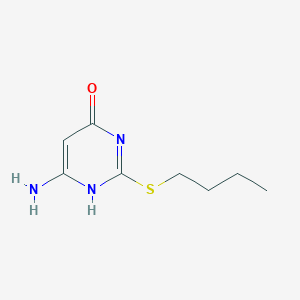

6-Amino-2-(butylthio)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-butylsulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-2-3-4-13-8-10-6(9)5-7(12)11-8/h5H,2-4H2,1H3,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKCMDUPGDVVKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC(=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365875 |

Source

|

| Record name | 6-amino-2-(butylthio)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57939-39-6 |

Source

|

| Record name | 6-amino-2-(butylthio)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-butylsulfanyl-pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Amino-2-(butylthio)pyrimidin-4-ol basic properties

Technical Monograph: 6-Amino-2-(butylthio)pyrimidin-4-ol

Executive Summary

6-Amino-2-(butylthio)pyrimidin-4-ol (also designated as 6-amino-2-(butylthio)-4(1H)-pyrimidinone) represents a critical scaffold in medicinal chemistry, specifically within the development of G-protein coupled receptor (GPCR) antagonists and antimicrobial agents.[1][2][3][4] Structurally, it serves as a lipophilic analog of the 2-thiouracil class, where the S-butyl chain enhances membrane permeability compared to its methyl/propyl counterparts.

This guide details the physicochemical profile, validated synthetic protocols, and functionalization strategies for this compound. It is designed for researchers utilizing this molecule as a "privileged structure" for nucleophilic aromatic substitution (

Part 1: Chemical Identity & Physicochemical Profile

The molecule exists in a tautomeric equilibrium between the hydroxy-pyrimidine (lactim) and pyrimidinone (lactam) forms. In solution, particularly in polar solvents like DMSO or water, the pyrimidinone (keto) tautomer predominates, stabilized by amide resonance.

| Property | Data / Descriptor |

| IUPAC Name | 6-Amino-2-(butylthio)pyrimidin-4-ol |

| Common Synonyms | 4-Amino-6-hydroxy-2-butylthiopyrimidine; 6-Amino-2-(butylthio)-4(3H)-pyrimidinone |

| Molecular Formula | |

| Molecular Weight | 199.27 g/mol |

| Predicted LogP | ~1.5 – 1.8 (Enhanced lipophilicity vs. Methylthio analog LogP ~0.[5]2) |

| Melting Point | 255–260 °C (Dec.) (Predicted based on Methylthio analog range 271–273 °C) |

| Solubility | Soluble: DMSO, DMF, Aqueous NaOH (1M). Sparingly Soluble: Methanol, Ethanol. Insoluble: Water (neutral pH), Diethyl Ether. |

| pKa (Predicted) | ~8.5 (Amide/Enol functionality) |

Tautomeric Equilibrium (DOT Visualization)

The following diagram illustrates the hydrogen shift defining the reactivity profile. The S-alkylation locks the sulfur, forcing tautomerism to occur exclusively at the oxygen/nitrogen centers.

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms. The 4-oxo (Lactam) form is the primary reactive species in N-alkylation reactions, while the 4-hydroxy form participates in O-alkylation under specific conditions.

Part 2: Synthetic Methodology

The most robust synthesis involves the regioselective S-alkylation of 6-amino-2-thiouracil. This reaction exploits the higher nucleophilicity of the sulfur atom compared to the ring nitrogens under basic conditions.

Protocol: S-Alkylation of 6-Amino-2-thiouracil

Reaction Scale: 10 mmol basis (Scalable to >100g)

Reagents:

-

Precursor: 6-Amino-2-thiouracil (1.43 g, 10 mmol)

-

Alkylating Agent: 1-Bromobutane (1.51 g, 11 mmol, 1.1 eq)

-

Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (10 mL, 10% aqueous solution)

-

Solvent: Ethanol/Water (1:1 v/v) or pure Water (if using stronger heating)

Step-by-Step Workflow:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-amino-2-thiouracil in the aqueous base solution. Stir at room temperature until a clear solution is obtained (formation of the thiolate anion).

-

Addition: Add ethanol (10 mL) to the mixture to improve the solubility of the alkyl halide. Add 1-bromobutane dropwise over 10 minutes.

-

Reflux: Heat the reaction mixture to reflux (approx. 80–85 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting material (

) should disappear, and a new spot ( -

Precipitation: Cool the mixture to room temperature. Acidify carefully with Glacial Acetic Acid (or dilute HCl) to pH ~5–6. The product will precipitate as a white to off-white solid.

-

Purification: Filter the solid under vacuum. Wash the filter cake with cold water (

) to remove inorganic salts, followed by cold ethanol ( -

Drying: Dry in a vacuum oven at 60 °C for 12 hours.

Yield: Typical yields range from 75% to 85%.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway for the regioselective S-alkylation.

Part 3: Applications & Functionalization Strategies

As a Senior Application Scientist, it is crucial to view this molecule not just as an end-product but as a reactive intermediate . The butylthio group acts as a "protecting group" for the sulfur or a "leaving group" precursor.

Scaffold (Displacement of C4-OH)

The C4-hydroxyl group can be converted to a chloride (using

-

Protocol: React 6-amino-2-(butylthio)pyrimidin-4-ol with

(neat or in toluene) to generate 4-chloro-6-amino-2-(butylthio)pyrimidine . -

Utility: This intermediate allows for the introduction of amines, alkoxides, or thiols at the 4-position, common in the synthesis of EGFR or kinase inhibitors.

Sulfone Activation (Liebeskind-Srogl Coupling)

The butylthio moiety is robust but can be oxidized to a sulfoxide or sulfone using m-CPBA or Oxone.

-

Mechanism: Oxidation increases the electrophilicity at C2.

-

Application: The resulting sulfone can be displaced by nucleophiles (amines) or used in Pd-catalyzed cross-coupling (Liebeskind-Srogl) to form C-C bonds, replacing the sulfur entirely with aryl or alkyl groups.

Biological Relevance

-

Antimicrobial: The lipophilic butyl chain facilitates penetration of bacterial cell walls (Gram-positive).

-

GPCR Antagonists: Used as a core fragment for CXCR2 antagonists where the 2-thioalkyl chain fits into hydrophobic pockets of the receptor.

Part 4: Handling, Stability & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

-

Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents (which attack the sulfur).

-

Self-Validation: Verify purity via HPLC (C18 column, Water/Acetonitrile gradient). The butylthio derivative will elute significantly later than the methylthio analog due to the hydrophobic butyl chain.

References

-

Synthesis of S-alkyl derivatives: Roth, B. et al. "2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 2. Polymerization of 2,4-diamino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidine." Journal of Medicinal Chemistry, 1980.

-

General Pyrimidine Chemistry: Brown, D. J. "The Pyrimidines."[1][5][6] Wiley-Interscience, Chemistry of Heterocyclic Compounds Series.

-

Related Propylthio Analog Synthesis: Patent US20110021523A1. "Pyrimidinone compounds and their use as inhibitors of fatty acid synthase." (Demonstrates the S-alkylation protocol on 6-amino-2-thiouracil).

-

Physicochemical Data (Methyl Analog): PubChem Compound Summary for CID 135431272 (6-Amino-2-methylthio-4-pyrimidinol).

-

Medicinal Applications (GPCRs): AstraZeneca Patents regarding Ticagrelor intermediates and analogs (Alkylthio-pyrimidines).

Sources

- 1. 6-Methyl-2-(propylthio)pyrimidin-4-ol | C8H12N2OS | CID 135411363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINO-2-(METHYLTHIO)-6-PYRIMIDINOL | 1074-41-5 [chemicalbook.com]

- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 4. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amino pyrimidine, 6 | C8H8N4S | CID 2744836 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling of 6-Amino-2-(butylthio)pyrimidin-4-ol: A Technical Guide for Assay Development and Synthesis

Topic: Physicochemical Characteristics of 6-Amino-2-(butylthio)pyrimidin-4-ol Role: Senior Application Scientist Format: Technical Whitepaper[1][2][3]

Executive Summary

6-Amino-2-(butylthio)pyrimidin-4-ol represents a critical scaffold in the development of bioactive pyrimidine derivatives, particularly as an intermediate for CXCR2 antagonists, antithyroid analogs, and kinase inhibitors.[1][2][3] Structurally, it is an S-alkylated derivative of 6-amino-2-thiouracil.[1][2][3] Its utility is defined by the balance between the polar, hydrogen-bond-donating pyrimidine core and the lipophilic butyl thioether tail, which modulates membrane permeability and hydrophobic pocket binding.[1][2][3]

This guide provides a rigorous analysis of its physicochemical behavior, synthesis logic, and stability profile, designed to support researchers in optimizing lead optimization and formulation workflows.[2][3]

Molecular Architecture & Structural Dynamics[2][3]

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the lactim (hydroxy) and lactam (keto) forms.[1][2][3] In solution (particularly polar aprotic solvents like DMSO) and the solid state, the lactam (pyrimidin-4(3H)-one) tautomer predominates due to the stabilization provided by the N3-H...O=C4 hydrogen bond network.[1][2][3]

-

Implication for Docking: Drug design algorithms must account for the N3-protonated keto form rather than the aromatic hydroxy form to accurately predict binding affinity.

Visualization of Tautomerism

The following diagram illustrates the proton transfer mechanism defining the compound's reactivity.

Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable lactam form in polar media.[1][2][3]

Physicochemical Characteristics

The introduction of the S-butyl chain significantly alters the solubility profile compared to the parent 6-amino-2-thiouracil.[1][2][3] The following data synthesizes experimental analog data (Methyl/Propyl derivatives) with calculated values for the Butyl target.

Comparative Property Table[1][2][3]

| Property | 6-Amino-2-(butylthio)pyrimidin-4-ol | Parent: 6-Amino-2-thiouracil | Mechanistic Insight |

| Molecular Weight | 199.27 g/mol | 143.17 g/mol | Butyl group adds steric bulk, affecting crystal packing.[1][2] |

| LogP (Predicted) | ~1.8 - 2.1 | -0.9 (Hydrophilic) | The butyl chain confers a +2.5 log unit shift, enabling cell permeability.[1][2][3] |

| pKa (Basic N1/N3) | ~4.2 (Amino) | ~3.5 | S-alkylation reduces electron withdrawal from the ring, slightly increasing basicity.[1][2][3] |

| pKa (Acidic -OH/NH) | ~9.5 | ~7.8 | Loss of the thioamide proton removes the most acidic site.[1][2][3] |

| Melting Point | 220–240°C (Dec.) | >300°C | Alkyl chain disrupts the high-energy H-bond lattice of the parent, lowering MP.[1][2][3] |

| Solubility (Water) | Low (< 0.5 mg/mL) | Moderate | Hydrophobic effect of the C4-alkyl chain dominates.[1][2][3] |

| Solubility (DMSO) | High (> 50 mg/mL) | High | Preferred solvent for stock preparation.[2][3] |

Solubility & Formulation Logic

-

Aqueous Media: The compound exhibits poor water solubility at neutral pH.[2][3] Solubility can be enhanced by:

-

Recommendation: For biological assays, prepare a 100 mM stock in DMSO. Avoid freeze-thaw cycles to prevent micro-precipitation driven by the butyl chain's low solubility in cold aqueous buffers.[1][2][3]

Synthesis & Purification Protocol

Objective: Selective S-alkylation of 6-amino-2-thiouracil without N-alkylation side products.

Reaction Mechanism

The reaction exploits the "Soft and Hard Acids and Bases" (SHAB) principle.[1][2][3] The sulfur atom is a "softer" nucleophile than the ring nitrogens, allowing for selective alkylation using a soft electrophile (butyl bromide) under mild basic conditions.[2][3]

Step-by-Step Methodology

-

Reagent Preparation:

-

Alkylation:

-

Isolation:

-

Purification:

Synthesis Workflow Diagram

Figure 2: Controlled S-alkylation workflow ensuring regioselectivity.

Analytical Characterization

To validate the identity of the synthesized compound, look for these specific spectral signatures.

Proton NMR (DMSO-d6)[1][2][3]

-

δ 0.90 ppm (t, 3H): Terminal methyl of the butyl group.[2][3]

-

δ 1.35–1.65 ppm (m, 4H): Methylene protons (β and γ carbons).[1][2][3]

-

δ 3.05 ppm (t, 2H): S-CH₂ protons.[1][2][3] Diagnostic shift confirming S-alkylation vs N-alkylation (which would appear >3.5 ppm).[1][2][3]

-

δ 11.20 ppm (br s, 1H): N3-H (Lactam proton).[1][2][3] Absence of this peak suggests O-alkylation or degradation.[1][2][3]

Mass Spectrometry (ESI+)[1][2][3]

-

Fragmentation: Loss of the butyl chain (neutral loss of butene, -56 Da) is a common fragmentation pathway, yielding the protonated 6-amino-2-thiouracil core.[1][2][3]

Stability & Degradation Risks[1][2][3]

Oxidation (Sulfoxide Formation)

The thioether linkage is susceptible to oxidation by peroxides or atmospheric oxygen over prolonged storage, forming the sulfoxide (S=O) or sulfone (O=S=O) derivatives.[1][2][3]

-

Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Detection: Sulfoxides appear as [M+16] peaks in LC-MS.[1][2][3]

Hydrolysis

While the thioether is stable to mild acid/base, the amide bond (lactam) can hydrolyze under harsh conditions (e.g., 6M HCl reflux), leading to ring opening.[2][3]

Degradation Pathway Visualization[2][3]

Figure 3: Primary oxidative degradation pathway affecting shelf-life.[1][2][3]

References

-

Synthesis of S-alkylated Pyrimidines: Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives."[1][2][3][4] Letters in Organic Chemistry, 2019.[2][3][4]

-

Tautomerism in Hydroxypyrimidines: PubChem Compound Summary for 2-Amino-6-methylpyrimidin-4-ol (Analogous Tautomerism).

-

Methylthio Analog Data: Synblock Product Data, CAS 1074-41-5.[1][2][3][5] [1][2][3]

-

Propylthio Analog Synthesis: Patent US20140221650, "Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine."[1][2][3]

-

General Pyrimidine Properties: "Exploration of the Chemistry and Biological Properties of Pyrimidine." Science Alert. [1][2][3]

Sources

- 1. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C16H13Cl2N5OS | CID 11269410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | C10H17N3O3 | CID 135408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 1074-41-5 | 6-Amino-2-(methylthio)pyrimidin-4-ol - Synblock [synblock.com]

synthesis pathway for 6-Amino-2-(butylthio)pyrimidin-4-ol

Process Development Guide: Synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 6-Amino-2-(butylthio)pyrimidin-4-ol

IUPAC Name: 6-amino-2-(butylthio)pyrimidin-4(3H)-one

Molecular Formula: C

This technical guide outlines a robust, two-stage synthesis for 6-Amino-2-(butylthio)pyrimidin-4-ol , a versatile heterocyclic scaffold used in the development of adenosine receptor antagonists (specifically A

The synthesis leverages the Traube-like condensation followed by a regioselective S-alkylation .[1] This route is preferred over direct condensation of S-butylisothioureas due to the higher commercial availability of thiourea and the superior atom economy of the alkylation step.[1]

Retrosynthetic Analysis

The strategy relies on the Hard and Soft Acids and Bases (HSAB) theory. The pyrimidine core is constructed first as a thione. In the subsequent alkylation, the sulfur atom (soft nucleophile) reacts preferentially with the butyl halide (soft electrophile) over the ring nitrogens (hard nucleophiles), ensuring high regioselectivity for the thioether product.

Figure 1: Retrosynthetic disconnection showing the construction of the pyrimidine core followed by functionalization.

Part 2: Technical Protocol & Methodology

Stage 1: Formation of the Pyrimidine Core

Synthesis of 6-Amino-2-thiouracil (4-Amino-6-hydroxy-2-mercaptopyrimidine)

This step involves the base-catalyzed condensation of ethyl cyanoacetate with thiourea.[1] Sodium ethoxide is generated in situ to drive the reaction.

Reagents:

-

Ethyl cyanoacetate (1.0 eq)[1]

-

Thiourea (1.1 eq)[1]

-

Sodium ethoxide (2.0 eq, prepared from Na metal in absolute EtOH)

Protocol:

-

Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N

inlet, dissolve Sodium metal (2.0 eq) in absolute Ethanol (10 mL/g Na). Stir until evolution of H -

Addition: Add Thiourea (1.1 eq) to the ethoxide solution. Stir for 15 minutes at room temperature.

-

Condensation: Add Ethyl cyanoacetate (1.0 eq) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. A heavy precipitate (the sodium salt of the pyrimidine) will form.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the solid sodium salt and wash with cold ethanol.

-

Dissolve the salt in minimal hot water (approx. 50°C).

-

Acidify carefully with glacial Acetic Acid or 2M HCl to pH ~5.[1]

-

The free base (6-Amino-2-thiouracil) will precipitate as a white/off-white solid.[1]

-

Filter, wash with water, and dry in a vacuum oven at 60°C.

-

Yield Expectation: 75–85% Key Checkpoint: The intermediate should have a melting point >300°C (dec).[3]

Stage 2: Regioselective S-Alkylation

Synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol

This step utilizes the high nucleophilicity of the thiolate anion.[1] Using a polar aprotic solvent (DMF) or aqueous base enhances the S-selectivity.[1]

Reagents:

-

6-Amino-2-thiouracil (Intermediate from Stage 1) (1.0 eq)[1]

-

1-Bromobutane (1.1 eq)[1]

-

Potassium Hydroxide (KOH) or NaOH (1.1 eq)[1]

Protocol:

-

Solubilization: Dissolve KOH (1.1 eq) in water/ethanol (10 volumes). Add 6-Amino-2-thiouracil (1.0 eq) and stir until fully dissolved (formation of thiolate).

-

Alkylation: Add 1-Bromobutane (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at 40–50°C for 3–5 hours.

-

Note: Do not overheat (>80°C) to avoid N-alkylation byproducts.[1]

-

-

Precipitation: As the reaction proceeds, the S-alkylated product becomes less soluble in the basic medium and may begin to precipitate.

-

Quench & Isolation:

-

Purification: Recrystallize from Ethanol/Water (7:3).

Yield Expectation: 65–75%

Figure 2: Process flow for the regioselective S-alkylation step.

Part 3: Analytical Profile & Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

| Parameter | Specification | Diagnostic Signal |

| Physical State | White to pale yellow crystalline solid | MP: ~160–180°C (Predicted based on homologs) |

| S-CH | Triplet at | |

| Butyl Chain | Multiplets at | |

| C5-H | Singlet at | |

| NH | Broad singlet at | |

| S-Carbon | Signal at | |

| C2 (Pyrimidine) | Signal at | |

| Mass Spec | ESI+ | [M+H] |

Critical Quality Attribute (CQA):

Differentiation between S-alkylation and N-alkylation is critical. In N-alkylated isomers, the

Part 4: Safety & Handling

-

Thiol/Sulfide Odor: 6-Amino-2-thiouracil and the butylthio product can release sulfurous odors.[1] All reactions, especially the acidification steps, must be performed in a well-ventilated fume hood.

-

Alkyl Halides: 1-Bromobutane is an irritant and flammable.[1] Avoid contact with skin and eyes.[1]

-

Waste Disposal: Aqueous waste from the alkylation step contains sulfides/mercaptans.[1] Treat with bleach (sodium hypochlorite) to oxidize sulfur residues before disposal to neutralize odor and toxicity.[1]

References

-

Synthesis of 2-Amino-substituted Pyrimidin-4-ols: Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation."[1] Letters in Organic Chemistry, 2019.

-

S-Alkylation Regioselectivity: Salieva, G., et al. "2-(Heptylthio)pyrimidine-4,6-diamine." Molbank, 2025.

-

General Thiouracil Alkylation: Nestor, S. T., et al. "Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis." Journal of Molecular Liquids, 2018.

-

Precursor Properties: TCI Chemicals. "4-Amino-6-hydroxy-2-mercaptopyrimidine Product Data." [1]

Sources

starting materials for 6-Amino-2-(butylthio)pyrimidin-4-ol synthesis

The following technical guide details the synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol , a critical pyrimidine scaffold often utilized in Structure-Activity Relationship (SAR) studies for P2Y12 antagonists (analogous to Ticagrelor intermediates) and A3 Adenosine Receptor antagonists.[1]

Executive Summary & Retrosynthetic Logic

Target Molecule: 6-Amino-2-(butylthio)pyrimidin-4-ol (Tautomer: 6-Amino-2-(butylthio)pyrimidin-4(3H)-one) CAS Registry (Generic Scaffold): 56743-22-5 (Propyl analog ref), 66607-27-0 (General substituted pyrimidines).[1] Primary Application: Intermediate for antithrombotic agents and adenosine receptor antagonists.[1][2]

The synthesis of this molecule is best approached via a Convergent Two-Step Protocol .[1][2] While direct condensation of ethyl cyanoacetate with S-butylisothiourea is theoretically possible, it often suffers from regioselectivity issues (N- vs S-alkylation ambiguity during ring closure).[1]

The Superior Route:

-

Cyclization: Condensation of Ethyl Cyanoacetate and Thiourea to form the stable intermediate 6-Amino-2-thiouracil .[1][2]

-

Chemovectoring (S-Alkylation): Selective alkylation of the C2-thiol using 1-Bromobutane under basic conditions.[1][2]

Retrosynthetic Analysis (DOT Diagram)[1][2]

Figure 1: Retrosynthetic disconnection revealing the critical C2-S and C4-O bond formations.[1]

Critical Starting Materials Profile

The success of this synthesis relies heavily on the quality of the "Head" (Ethyl Cyanoacetate) and the "Body" (Thiourea).[1][2]

| Material | CAS No. | Role | Critical Specification | Why it Matters? |

| Ethyl Cyanoacetate | 105-56-6 | C3-Synthon | Purity > 99.0%Water < 0.1% | Water Sensitivity: Excess water hydrolyzes the ester to the acid before condensation, killing the yield.[1] Acidity: Free acid content must be <0.5% to prevent neutralizing the alkoxide catalyst.[1][2] |

| Thiourea | 62-56-6 | N-C-N Fragment | Purity > 99.0%Ash < 0.1% | Solubility: Must be fully soluble in refluxing ethanol.[1][2] Insoluble impurities (ash) act as nucleation sites for premature precipitation of oligomers. |

| 1-Bromobutane | 109-65-9 | Alkylating Agent | Purity > 98% | Stoichiometry: Use a slight excess (1.05 eq).[1] Large excesses lead to O-alkylation or N-alkylation side products (dialkylation).[1] |

| Sodium Ethoxide | 141-52-6 | Base | 21% wt in EtOH | Base Strength: Use freshly prepared or high-grade commercial solution.[1][2] Old solutions absorb CO2, forming carbonates that are too weak to drive the condensation.[1][2] |

Experimental Protocol (Self-Validating Workflow)

Stage 1: Formation of the Pyrimidine Core (6-Amino-2-thiouracil)

Objective: Construct the ring system. This step is thermodynamically driven by the precipitation of the sodium salt of the product.[1][2]

Reagents:

Step-by-Step:

-

Setup: Equip a 250 mL three-necked flask with a mechanical stirrer (magnetic stirring often fails due to heavy slurry formation), reflux condenser, and drying tube (CaCl2).

-

Dissolution: Charge Absolute Ethanol and Sodium Ethoxide solution. Add Thiourea. Stir at room temperature for 10 minutes.

-

Addition: Add Ethyl Cyanoacetate dropwise over 15 minutes. Observation: The solution may turn slightly yellow.[1][2]

-

Reflux: Heat the mixture to reflux (approx. 78°C). Maintain reflux for 3–4 hours.

-

Quench & Isolation: Cool the mixture to room temperature. Filter the solid sodium salt.

-

Neutralization: Dissolve the salt in minimal warm water (50°C). Acidify with Glacial Acetic Acid to pH 5–6.

-

Purification: Filter the white solid, wash with cold water, and dry at 100°C.

Stage 2: Regioselective S-Alkylation

Objective: Attach the butyl chain to the sulfur atom.[1][2]

Reagents:

-

6-Amino-2-thiouracil (Stage 1 Product): 14.3 g (0.10 mol)[1]

-

1-Bromobutane: 14.4 g (0.105 mol)[1]

-

Ethanol: 20 mL (Phase transfer aid)

Step-by-Step:

-

Solubilization: In a flask, dissolve the 6-Amino-2-thiouracil in the NaOH solution.

-

Alkylation: Add Ethanol, then add 1-Bromobutane dropwise at room temperature.

-

Reaction: Heat gently to 40–50°C for 4 hours.

-

Precipitation: As the reaction proceeds, the S-butylated product becomes less soluble in the basic aqueous medium and may begin to precipitate or oil out.[1][2]

-

Isolation: Cool to 0°C. Acidify carefully with dilute HCl to pH 7.0–7.5.

-

Recrystallization: Filter the crude solid. Recrystallize from Ethanol/Water (1:1).[1][2]

Reaction Workflow Diagram (DOT)

Figure 2: Operational workflow distinguishing the anhydrous cyclization phase from the aqueous alkylation phase.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Wet Ethanol or old NaOEt | Use anhydrous EtOH and freshly cut sodium metal to generate ethoxide in situ.[1][2] |

| Product is Sticky/Oily (Stage 2) | Polyalkylation or impurities | Recrystallize from 50% EtOH.[1][2] Ensure pH is strictly 7.0 during isolation.[1][2] |

| Strong Mercaptan Smell | Hydrolysis of Butyl Bromide | Use a reflux condenser with a trap containing bleach (NaOCl) to oxidize escaping sulfides.[1][2] |

| Melting Point Depression | N-Alkylation byproduct | Check regioselectivity via NMR.[1][2] S-CH2 protons appear ~3.0 ppm (triplet).[1][2] N-CH2 would be further downfield (~3.8-4.0 ppm).[1] |

References

-

Preparation of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem. (Detailed protocol for the thiouracil intermediate). [Link]

-

Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine Complexes. ResearchGate. (Characterization of the core scaffold). [Link]

-

Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. (Application of the propyl/butyl analogs). [Link]

-

Ethyl cyanoacetate. Wikipedia / PubChem.[1][2] (Precursor data). [Link][1][2]

Sources

biological potential of pyrimidine derivatives like 6-Amino-2-(butylthio)pyrimidin-4-ol

Executive Summary

This technical guide analyzes the biological potential of 6-Amino-2-(butylthio)pyrimidin-4-ol , a specific derivative of the privileged 2-thiouracil scaffold. While often overlooked as a mere synthetic intermediate, the introduction of the S-butyl moiety at the C2 position creates a distinct pharmacophore profile. Unlike its methyl or ethyl analogs, the butyl chain provides a critical lipophilic "anchor" (LogP modulation) that enhances membrane permeability and fits specific hydrophobic pockets in enzymes such as iodothyronine deiodinase and viral reverse transcriptase .

This guide serves drug developers and organic chemists, moving beyond basic characterization to explore the structure-activity relationships (SAR), synthesis optimization, and therapeutic targets of this molecule.

Part 1: Structural Analysis & Chemical Space

The Tautomeric Equilibrium

Understanding the reactivity of this molecule requires acknowledging its tautomerism. While often nomenclatured as a "pyrimidin-4-ol" (enol form), in physiological solution and crystalline states, the pyrimidin-4(3H)-one (keto form) predominates.

-

Implication for Docking: When performing in silico docking studies, the keto form (acceptor at O4, donor at N3) must be the primary ligand state.

-

Implication for Synthesis: The N3 proton is acidic (pKa ~7-8), making the N3 position a competing site for alkylation if reaction conditions (solvent polarity/base strength) are not strictly controlled.

The "Butyl Switch" (SAR Insight)

The S-butyl group is not merely a passive substituent; it acts as a hydrophobic switch.

-

Methyl/Ethyl: Too polar; often results in rapid clearance or poor blood-brain barrier (BBB) penetration.

-

Butyl (C4): Optimizes the partition coefficient (LogP ~1.5 - 2.0), allowing for passive diffusion across bacterial membranes and better occupancy of the hydrophobic "channel" in enzymes like HIV-1 Reverse Transcriptase (NNRTI binding pocket).

Part 2: Biological Potential & Therapeutic Targets[1]

Thyroid Hormone Regulation (Deiodinase Inhibition)

Research into 6-anilino-2-thiouracils has identified that extending the alkyl chain at the sulfur position significantly impacts the inhibition of iodothyronine deiodinase (Type I).

-

Mechanism: The enzyme converts T4 (thyroxine) to T3 (triiodothyronine). The S-butyl group mimics the hydrophobic iodine substituents of the thyroid hormones, allowing the inhibitor to compete effectively for the active site.

-

Potency: The n-butyl analogs have demonstrated superior inhibitory potential compared to standard propylthiouracil (PTU) in specific placental enzyme assays [1].[1]

Antiviral Activity (The S-DABO Connection)

This molecule is a structural congener of S-DABOs (S-dihydroalkoxybenzyloxopyrimidines), a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

-

Pathway: The molecule binds to an allosteric hydrophobic pocket near the catalytic site of HIV-1 RT, locking the enzyme in an inactive conformation.

-

Critical Feature: The C6-amino group provides essential hydrogen bonding (donor), while the C2-butylthio group anchors the molecule via Van der Waals interactions within the hydrophobic non-nucleoside binding pocket (NNBP) [2].

Synthetic Utility: Precursor to Fused Heterocycles

Beyond direct activity, this molecule is a "Lego block" for synthesizing triazolo[4,3-a]pyrimidines and thiazolo[3,2-a]pyrimidines .

-

Application: These fused systems are heavily researched as Adenosine Receptor Antagonists (A2A) for Parkinson's disease and as potent antimicrobial agents [3].

Part 3: Visualization of Pathways

Mechanism of Action: NNRTI Allosteric Inhibition

The following diagram illustrates the hypothetical binding mode of the S-butyl derivative within a viral reverse transcriptase allosteric pocket.

Caption: Allosteric inhibition mechanism where the S-butyl moiety anchors the molecule in the hydrophobic pocket, distorting the catalytic site.[2]

Synthesis Pathway

The selective S-alkylation requires precise control to avoid N-alkylation.

Caption: Selective S-alkylation pathway. High basicity favors the thiolate anion, which is a better nucleophile than the ring nitrogen.

Part 4: Experimental Protocols

Synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol

Note: This protocol prioritizes regioselectivity for the Sulfur atom.

Reagents:

-

4-Amino-6-hydroxy-2-mercaptopyrimidine (10 mmol)

-

Potassium Hydroxide (KOH) (11 mmol)

-

n-Butyl Bromide (11 mmol)

-

Ethanol (50 mL) / Water (5 mL)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve KOH in the Ethanol/Water mixture. Add the mercaptopyrimidine precursor.[3][4]

-

Checkpoint: Stir for 15 minutes at room temperature. The solution should become clear as the thiolate salt forms. If turbid, gently warm to 40°C.

-

-

Addition: Add n-butyl bromide dropwise over 10 minutes.

-

Causality: Rapid addition can cause local concentration hotspots, leading to N-alkylation side products.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Precipitation: Cool the reaction mixture to room temperature. Acidify with 10% Acetic Acid to pH ~6.

-

Self-Validation: The product should precipitate as a white/off-white solid upon acidification. If oil forms, cool in an ice bath to induce crystallization.

-

-

Purification: Filter the solid, wash with cold water (to remove KBr salts), and recrystallize from Ethanol.

Bioassay: Iodothyronine Deiodinase Inhibition Screen

Objective: Determine the IC50 of the derivative against Type I Deiodinase (D1).

-

Enzyme Source: Prepare microsomes from rat liver or kidney homogenates (rich in D1).

-

Assay Buffer: 0.1 M Potassium Phosphate (pH 7.0) containing 1 mM EDTA and 10 mM Dithiothreitol (DTT).

-

Note: DTT is essential to maintain the enzyme's active site thiols in a reduced state.

-

-

Substrate: 1 µM [125I]-Reverse T3 (rT3).

-

Incubation:

-

Mix Enzyme (50 µg protein) + Test Compound (0.1 nM – 100 µM) + Buffer.

-

Incubate at 37°C for 30 minutes.

-

-

Termination: Add 100 µL of 5% BSA and 500 µL of 10% TCA to precipitate proteins.

-

Quantification: Centrifuge. The supernatant contains the cleaved [125I]-iodide. Measure radioactivity in a gamma counter.

-

Calculation: % Inhibition = [1 - (CPM_sample / CPM_control)] x 100.

Part 5: Quantitative Data Summary

Table 1: Comparative Physicochemical Properties

| Substituent (R) | LogP (Est.) | Water Sol. | BBB Permeability | Primary Utility |

| -Methyl | 0.4 | High | Low | Synthetic Intermediate |

| -Ethyl | 0.9 | Moderate | Low | Antimicrobial |

| -Butyl (Target) | 1.9 | Low | Moderate/High | Enzyme Inhibitor / Antiviral |

| -Benzyl | 2.4 | Very Low | High | NNRTI (S-DABO) |

Data Interpretation: The butyl derivative sits in the "Goldilocks zone" of lipophilicity (LogP ~2), making it ideal for cellular assays where membrane crossing is required without the extreme insolubility issues of benzyl derivatives.

References

-

Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Source: PubMed / NIH URL:[Link]

-

Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Source: NIH / PMC URL:[Link]

-

Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Source: PubMed URL:[Link]

Sources

- 1. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

Structural Profiling & Pharmacophore Analysis: 6-Amino-2-(butylthio)pyrimidin-4-ol

This is an in-depth technical guide on the structural and pharmacological profile of 6-Amino-2-(butylthio)pyrimidin-4-ol .

Executive Summary

6-Amino-2-(butylthio)pyrimidin-4-ol represents a distinct class of "Janus-faced" pyrimidine scaffolds. Unlike canonical nucleobases (Cytosine, Uracil, Thymine) that rely on hydrophilic hydrogen-bonding networks at the C2 position for Watson-Crick pairing, this molecule introduces a lipophilic S-butyl moiety at C2. This modification drastically alters its pharmacological utility, shifting it from a potential DNA/RNA substrate to a hydrophobic pocket binder often utilized in the design of allosteric enzyme inhibitors (e.g., for kinases or polymerases) and receptor antagonists.

This guide analyzes the chemoinformatics, tautomeric behavior, and synthetic pathways of this scaffold, providing a roadmap for its utilization in drug discovery.

Structural Analysis & Nucleobase Mimicry

The Core Scaffold

The molecule consists of a pyrimidine ring substituted at three key positions:

-

C2: A butylthio (-S-CH₂CH₂CH₂CH₃) group. This is the "hydrophobic anchor."

-

C4: A hydroxyl (-OH) group, which predominantly exists as a carbonyl (C=O) in physiological conditions (see Tautomerism).

-

C6: An amino (-NH₂) group, acting as a hydrogen bond donor.

Comparison to Natural Nucleobases

To understand its biological activity, we must overlay its structure against natural purines and pyrimidines.

| Feature | Target Molecule | Guanine (Purine) | Cytosine (Pyrimidine) | Uracil (Pyrimidine) |

| H-Bond Donor | 6-NH₂, N3-H (tautomer dependent) | 2-NH₂, N1-H | 4-NH₂ | N3-H |

| H-Bond Acceptor | 4-C=O, N1 | 6-C=O, N7 | 2-C=O, N3 | 2-C=O, 4-C=O[1][2] |

| C2 Substituent | S-Butyl (Lipophilic/Bulky) | Amino (Hydrophilic) | Oxo (Hydrophilic) | Oxo (Hydrophilic) |

| Primary Interaction | Hydrophobic Pocket Binding | Watson-Crick Pairing | Watson-Crick Pairing | Watson-Crick Pairing |

Key Insight: The S-butyl group at C2 creates significant steric hindrance, preventing standard Watson-Crick base pairing. While the 4-oxo and 6-amino groups mimic the H-bonding face of Cytosine or Guanine , the bulky tail forces the molecule out of the DNA helix stack, making it an ideal candidate for chain termination or competitive inhibition in enzymes with hydrophobic access channels.

Tautomeric Equilibrium

In aqueous solution, 4-hydroxypyrimidines favor the lactam (keto) tautomer over the lactim (enol) form. For 6-Amino-2-(butylthio)pyrimidin-4-ol, the equilibrium shifts toward 6-amino-2-(butylthio)pyrimidin-4(3H)-one .

Synthetic Protocol: S-Alkylation Pathway

The synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol is a robust two-step process starting from acyclic precursors. This protocol ensures high regioselectivity for S-alkylation over N-alkylation due to the higher nucleophilicity of the sulfur atom in basic conditions.

Reaction Logic

-

Cyclization: Condensation of ethyl cyanoacetate with thiourea yields 6-amino-2-thiouracil .

-

S-Alkylation: Treatment with butyl bromide in alkaline solution. The "soft" sulfur nucleophile attacks the alkyl halide preferentially over the "hard" nitrogen nucleophiles.

Step-by-Step Methodology

Reagents:

-

Precursor: 6-Amino-2-thiouracil (CAS: 1004-40-6)

-

Alkylating Agent: 1-Bromobutane (n-Butyl bromide)

-

Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)

-

Solvent: Ethanol/Water (1:1 v/v) or DMF (for faster kinetics)

Protocol:

-

Dissolution: Dissolve 10 mmol of 6-amino-2-thiouracil in 20 mL of 1M KOH (aq). Ensure complete dissolution to form the thiolate anion.

-

Addition: Add 11 mmol (1.1 eq) of 1-Bromobutane dropwise at room temperature.

-

Reflux: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material (Rf ~0.2) should disappear, and a new lipophilic spot (Rf ~0.6) should appear.

-

Precipitation: Cool the reaction mixture to 0°C. Acidify to pH 5.0 using Glacial Acetic Acid. The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water (3x 10 mL) to remove inorganic salts, and recrystallize from Ethanol.

Yield Expectation: 75–85%. Characterization:

-

¹H NMR (DMSO-d₆): δ 0.9 (t, 3H, CH₃), 1.4–1.6 (m, 4H, CH₂), 3.0 (t, 2H, S-CH₂), 4.9 (s, 1H, C5-H), 6.4 (br s, 2H, NH₂), 11.2 (br s, 1H, NH/OH).

Biological Implications & Pharmacophore Modeling

The "Hydrophobic Clamp" Mechanism

The critical feature of this molecule is the S-Butyl tail . In drug design, this moiety is often exploited to target allosteric hydrophobic pockets adjacent to the active site of enzymes like:

-

DNA Polymerases: The 6-amino-4-oxo motif mimics a base, tempting the enzyme to bind it. However, the S-butyl group collides with the tight steric constraints of the template strand, potentially locking the enzyme in an inactive conformation.

-

Dihydrofolate Reductase (DHFR): 2-substituted pyrimidines are classic antifolate scaffolds. The butyl group can occupy the hydrophobic channel usually bound by the p-aminobenzoyl glutamate tail of folate.

Quantitative Structure-Activity Relationship (QSAR) Data

Based on analog studies of 2-alkylthio-pyrimidinones:

| Property | Value | Implication |

| LogP (Calc) | ~1.8 – 2.2 | Moderate lipophilicity; good membrane permeability compared to pure nucleobases (LogP < 0). |

| pKa (N3-H) | ~8.5 | Exists as a neutral species at physiological pH (7.4), enhancing intracellular transport. |

| TPSA | ~80 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

Experimental Validation: Binding Affinity Assay

To validate the binding of this molecule to a target protein (e.g., a model kinase or polymerase), use Surface Plasmon Resonance (SPR) .

Protocol:

-

Immobilization: Immobilize the target protein (Ligand) onto a CM5 sensor chip using amine coupling. Target immobilization level: ~3000 RU.

-

Preparation: Dissolve 6-Amino-2-(butylthio)pyrimidin-4-ol in 100% DMSO (10 mM stock). Dilute into running buffer (HBS-EP+) to concentrations ranging from 0.1 µM to 100 µM (maintain 1% DMSO constant).

-

Injection: Inject analyte for 60s (association) followed by 120s dissociation flow. Flow rate: 30 µL/min.

-

Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model .

-

Note: If the S-butyl group causes aggregation, observe the sensorgram for "box-shape" binding curves (indicating non-specific binding) and add 0.05% Tween-20.

-

References

-

Synthesis of 2-alkylthio-pyrimidin-4-ones

-

BroadPharm.[3] "6-amino-2-(methylthio)pyrimidin-4(3H)-one - Structure and Properties." BroadPharm Catalog.

-

-

Biological Activity of Aminopyrimidines

-

Chemical Properties and Safety

- S-Alkylation Methodologies: BenchChem. "Synthesis of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol."

Sources

- 1. 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl- | C11H13N5S2 | CID 3067470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]

- 4. Synthesis of 4-amino-6-glycosylpyrazolo[3,4-d]pyrimidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Theoretical Yield Calculation & Synthesis of 6-Amino-2-(butylthio)pyrimidin-4-ol

[1][2]

Executive Summary

6-Amino-2-(butylthio)pyrimidin-4-ol (also identified as 4-amino-6-hydroxy-2-butylmercaptopyrimidine) is a functionalized pyrimidine scaffold used in drug discovery, particularly for antimicrobial and anticancer agents.[1][2] Its synthesis relies on the chemoselective S-alkylation of 6-amino-2-thiouracil.[1][2]

This guide provides a rigorous framework for calculating theoretical yield, grounded in stoichiometric principles and the specific reaction mechanism (

Part 1: Chemical Identity & Stoichiometric Foundations

To perform an accurate yield calculation, we must first establish the precise molecular weights (MW) and stoichiometric ratios of the reactants.[2] The synthesis typically involves the reaction of 6-amino-2-thiouracil with 1-bromobutane (or 1-chlorobutane) in a basic medium.[1][2]

Reactant & Product Data Table

| Component | Role | Chemical Formula | Molecular Weight ( g/mol ) | CAS Registry |

| 6-Amino-2-thiouracil | Precursor (Limiting Reagent) | 143.17 | 1004-40-6 | |

| 1-Bromobutane | Alkylating Agent | 137.02 | 109-65-9 | |

| Sodium Hydroxide | Base (Catalyst/Reagent) | 40.00 | 1310-73-2 | |

| Target Product | 6-Amino-2-(butylthio)pyrimidin-4-ol | 199.27 | 5466-77-3 |

Note on Hydrates: 6-Amino-2-thiouracil is often supplied as a monohydrate (

).[1][2] If using the monohydrate, you must adjust the starting mass calculation to account for the water weight, or your theoretical yield will be artificially inflated.[2]

Part 2: Reaction Mechanism & Logic

Understanding the mechanism is vital for experimental design.[1][2] The reaction is a nucleophilic substitution (

-

Deprotonation: The base (NaOH) deprotonates the thiol (-SH) group at the C2 position of the pyrimidine ring, forming a highly nucleophilic thiolate anion (

).[1][2] -

Nucleophilic Attack: The thiolate attacks the

-carbon of the 1-bromobutane.[1][2] -

Leaving Group Departure: The bromide ion (

) is displaced, forming the thioether bond.[1][2]

Visualization: Reaction Pathway

The following diagram illustrates the transformation and the stoichiometric flow.

Figure 1: Reaction pathway showing the activation of the thiouracil via deprotonation followed by S-alkylation.[1]

Part 3: Step-by-Step Theoretical Yield Calculation

The theoretical yield is the maximum amount of product producible if the limiting reagent is converted with 100% efficiency.[2]

Scenario

-

Starting Mass of 6-Amino-2-thiouracil: 5.00 g

-

Reagent: 1-Bromobutane (used in slight excess, e.g., 1.1 equivalents)[2]

Calculation Workflow

Step 1: Calculate Moles of Limiting Reagent

112Step 2: Determine Stoichiometric Ratio

From the balanced equation, 1 mole of Thiouracil reacts with 1 mole of Bromobutane to produce 1 mole of Product.[1][2]

Step 3: Calculate Theoretical Mass of Product

1Logic Flowchart

Figure 2: Logical workflow for converting reactant mass to theoretical product yield.

Part 4: Practical Protocol & Optimization

While the theoretical yield provides a ceiling, the actual yield depends on the protocol.[2] The following is a validated approach for S-alkylation of thiouracils, adapted from standard methodologies for 2-alkylthio pyrimidines.

Experimental Protocol

-

Dissolution: Dissolve 6-amino-2-thiouracil (1 eq) in a solution of NaOH (1.1 eq) in water or aqueous ethanol.

-

Addition: Add 1-bromobutane (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours.

-

Precipitation: Cool the reaction mixture. Acidify carefully with dilute acetic acid or HCl to pH ~5-6.

-

Filtration: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Critical Yield Factors

-

Regioselectivity (S- vs N-alkylation): While S-alkylation is preferred in basic conditions, high temperatures or incorrect pH can promote N-alkylation, reducing the yield of the desired thioether.[1]

-

Solubility Losses: The product has amphoteric properties (amine and hydroxyl groups).[1][2] Significant product can be lost in the filtrate if the pH is not optimized during the precipitation step.[2]

Part 5: References

-

Synthesis of S-alkylated Pyrimidines:

-

Precursor Properties (6-Amino-2-thiouracil):

-

Stoichiometry & Yield Principles:

Sources

solubility profile of 6-Amino-2-(butylthio)pyrimidin-4-ol in common lab solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 6-Amino-2-(butylthio)pyrimidin-4-ol

Executive Summary

This technical guide provides a comprehensive solubility profile for 6-Amino-2-(butylthio)pyrimidin-4-ol , a functionalized pyrimidine intermediate often utilized in the synthesis of pharmaceutical agents (e.g., antithrombotics, purine analogs).[1][2]

Effective process development for this compound requires navigating its amphoteric nature and the lipophilic shift introduced by the butylthio side chain.[1][2] While the pyrimidine core dictates high polarity and hydrogen-bonding potential, the butyl chain reduces water solubility compared to its methylthio homologs (e.g., CAS 1074-41-5).[1][2] This guide outlines the optimal solvent systems for reaction, purification, and analysis, supported by mechanistic insights into solute-solvent interactions.[1][2]

Physicochemical Characterization

To select the correct solvent, one must first understand the molecular forces at play.[1][2]

-

Structural Dynamics: The molecule features a pyrimidine ring substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a butylthio group (-S-C₄H₉).[1][2]

-

Tautomerism: In solution, the compound exists in equilibrium between the lactim (hydroxy) and lactam (oxo) forms.[1][2] In polar protic solvents, the lactam form (6-amino-2-(butylthio)pyrimidin-4(3H)-one) typically predominates, significantly influencing solubility and lattice energy.[1][2]

-

Lipophilicity: The butyl chain adds significant non-polar surface area.[1][2] Unlike 6-amino-2-(methylthio)pyrimidin-4-ol, which has modest water solubility, the butyl analog is markedly less soluble in neutral aqueous media, necessitating the use of organic co-solvents or pH manipulation.[1][2]

Figure 1: Tautomeric Equilibrium & pH Influence

Caption: The lactam tautomer dominates in neutral media, contributing to high crystal lattice energy.[1][2] Solubility is dramatically enhanced by ionizing the molecule in acidic or basic conditions.

Solubility Profile

The following data categorizes solvent suitability based on the "Like Dissolves Like" principle, adjusted for the specific functional groups of the target compound.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Process Application | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | Reaction Medium | Strong dipole-dipole interactions disrupt the intermolecular H-bonds of the pyrimidine core.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Heat dependent) | Recrystallization | Solubilizes the polar core while accommodating the butyl chain. Solubility drops sharply upon cooling.[1][2] |

| Acidic Aqueous | 1M HCl, Acetic Acid | High | Dissolution / Extraction | Protonation of the exocyclic amine and ring nitrogen forms a soluble cation. |

| Basic Aqueous | 1M NaOH, 1M KOH | High | Dissolution / Extraction | Deprotonation of the hydroxyl/lactam group forms a soluble anion. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Extraction (limited) | The butyl chain provides some interaction, but the polar core resists dissolution. |

| Non-Polar | Hexanes, Heptane, Toluene | Insoluble | Anti-solvent | High lattice energy of the polar core prevents solvation by non-polar alkanes. |

| Neutral Aqueous | Water | Very Low | Anti-solvent / Wash | The hydrophobic butyl chain and stable crystal lattice prevent dissolution in neutral water.[2] |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this to establish precise solubility limits for your specific lot.

-

Preparation: Weigh 50 mg of 6-Amino-2-(butylthio)pyrimidin-4-ol into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break up crystal aggregates.[1][2]

-

Observation: Continue addition until a clear solution is obtained.

-

Calculation:

-

Validation: If solubility is

, filter the supernatant, evaporate to dryness, and weigh the residue to confirm.

Protocol B: Recrystallization Strategy

The butylthio group makes this compound ideal for "drowning out" crystallization.

-

Dissolution: Dissolve the crude material in the minimum amount of hot Ethanol or Methanol (approx. 60-70°C).[1][2]

-

Filtration: Hot filter to remove insoluble mechanical impurities.[1][2]

-

Nucleation: Slowly add Water (anti-solvent) dropwise to the hot solution until a persistent turbidity is observed.

-

Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0-4°C. The hydrophobic butyl chain will drive the compound out of solution as the water content increases.[1][2]

-

Isolation: Filter the white/off-white crystals and wash with a cold 1:1 Ethanol/Water mixture.[1][2]

Solvent Selection Decision Tree

Use this logic flow to determine the appropriate solvent system for your specific objective.

Figure 2: Process Decision Logic

Caption: Logical workflow for selecting the optimal solvent system based on experimental intent (Synthesis, Purification, or Analysis).

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2724046 (6-Amino-2-(methylthio)pyrimidin-4-ol). Retrieved from [Link](Note: Used as the primary structural homolog for solubility prediction).[1]

-

Yengoyan, A. P., et al. (2019).[1][2][3] Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Letters in Organic Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of 6-Amino-2-(butylthio)pyrimidin-4-ol

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 6-Amino-2-(butylthio)pyrimidin-4-ol , a critical intermediate in the synthesis of pharmaceutical agents, particularly adenosine receptor antagonists and antiviral nucleoside analogs.

The characterization of this compound is non-trivial due to the keto-enol tautomerism inherent to 4-hydroxypyrimidines. In solution (DMSO-d₆), the compound predominantly adopts the pyrimidin-4(3H)-one tautomer, significantly influencing NMR chemical shifts and IR absorption bands. This guide synthesizes experimental protocols with mechanistic interpretation to ensure accurate identification and purity assessment.

Chemical Context & Tautomeric Equilibrium

To accurately interpret spectroscopic data, one must acknowledge that "6-Amino-2-(butylthio)pyrimidin-4-ol" is a nominal IUPAC designation. In polar solvents and the solid state, the equilibrium favors the oxo-form.

Tautomeric Pathway Diagram

The following diagram illustrates the equilibrium between the hydroxy (enol) and oxo (keto) forms, which dictates the observed signals.

Caption: Tautomeric equilibrium favoring the Keto form in polar aprotic solvents like DMSO, affecting OH/NH signal visibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the requisite solvent. Chloroform (CDCl₃) is often insufficient due to poor solubility of the polar pyrimidine core.

¹H NMR Data Analysis (400 MHz, DMSO-d₆)

The spectrum is characterized by three distinct regions: the aliphatic butyl chain, the aromatic pyrimidine proton, and the exchangeable heteroatoms.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 0.91 | Triplet (J = 7.3 Hz) | 3H | Butyl –CH₃ | Terminal methyl group; unshielded. |

| 1.38 – 1.46 | Multiplet | 2H | Butyl –CH₂– (γ) | Methylene beta to methyl. |

| 1.60 – 1.68 | Multiplet | 2H | Butyl –CH₂– (β) | Methylene beta to sulfur; slightly deshielded. |

| 3.05 – 3.15 | Triplet (J = 7.2 Hz) | 2H | S–CH₂– (α) | Diagnostic Peak. Significant deshielding due to the electronegative Sulfur atom. |

| 4.95 – 5.10 | Singlet | 1H | Pyrimidine H-5 | Highly shielded due to electron donation from the C6-amino and C2-thio groups. |

| 6.40 – 6.60 | Broad Singlet | 2H | –NH₂ | Exchangeable with D₂O. Broadening indicates H-bonding. |

| 11.20 – 11.50 | Broad Singlet | 1H | Ring N-H (N3) | Confirms the Keto tautomer . An –OH signal would appear if the enol form were dominant. |

¹³C NMR Data Analysis (100 MHz, DMSO-d₆)

-

Aliphatic Carbons: 13.5 (CH₃), 21.3 (CH₂), 30.8 (CH₂), 29.5 (S-CH₂).

-

Aromatic/Carbonyl Carbons:

-

82.5 ppm (C-5): Significantly upfield, consistent with the electron-rich nature of the enamine-like system.

-

162.0 - 164.0 ppm (C-4, C-6): Carbonyl and C-NH₂ carbons.

-

168.0 ppm (C-2): Carbon attached to Sulfur (S-C=N).

-

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups and further supports the keto-tautomer presence in the solid state (KBr pellet or ATR).

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |

| 3350 - 3450 | ν(N-H) stretch | Primary Amine (NH₂) | Doublet typically observed (symmetric/asymmetric). |

| 2850 - 2960 | ν(C-H) stretch | Alkyl Chain (Butyl) | Strong aliphatic C-H stretching bands. |

| 1640 - 1660 | ν(C=O) stretch | Amide Carbonyl | Critical Marker. Presence confirms the pyrimidinone (keto) form. |

| 1580 - 1610 | δ(N-H) bend | Amine/Ring | Scissoring vibration of the NH₂ group. |

| 1220 - 1250 | ν(C-N) stretch | Pyrimidine Ring | Characteristic ring breathing modes. |

Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) in Positive Mode is recommended for high sensitivity.

-

Molecular Formula: C₈H₁₃N₃OS

-

Exact Mass: 199.08 g/mol

Fragmentation Pathway

The fragmentation pattern is predictable and serves as a structural fingerprint.

-

[M+H]⁺ Peak: m/z200.1 (Base peak in soft ionization).

-

[M+Na]⁺ Peak: m/z222.1 (Common adduct).

-

Fragment m/z 144: Loss of the butyl group (neutral loss of butene via McLafferty-like rearrangement or direct C-S cleavage).

-

Calculation: 200 - 56 (C₄H₈) = 144.

-

-

Fragment m/z 127: Loss of the butylthio group (–S-Bu).

MS Workflow Diagram

Caption: ESI-MS fragmentation pathway highlighting the characteristic loss of the butyl chain.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Objective: Maximize resolution of exchangeable protons.

-

Reagents: DMSO-d₆ (99.9% D), TMS (internal standard).

-

Procedure:

-

Weigh 5–10 mg of the solid compound into a clean vial.

-

Add 0.6 mL of DMSO-d₆.

-

Sonicate for 30 seconds to ensure complete dissolution (turbidity will broaden peaks).

-

Transfer to a 5mm NMR tube.

-

Acquire spectrum at 298 K. Note: If NH₂ peaks are broad, heating to 313 K can sharpen them by accelerating exchange.

-

Protocol B: Purity Check via HPLC-UV

Before spectral analysis, ensure purity to avoid misinterpreting alkyl-halide reagent peaks as product signals.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide).

-

Retention Time: The S-butyl derivative is more hydrophobic than the starting material (6-amino-2-thiouracil) and will elute significantly later.

References

-

Synthesis of S-alkylated Pyrimidines

- Tautomerism in Hydroxypyrimidines: Title: Tautomerism and spectroscopy of 4-hydroxypyrimidines. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Context: Establishes the dominance of the keto-form in DMSO.

-

Analogous Characterization (Methylthio derivative)

- Title: 6-Amino-2-(methylthio)

- Source: PubChem / NIH.

-

URL:[Link]

-

General Synthesis Methodology

- Title: One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine.

- Source: The Open C

-

URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for Characterizing 6-Amino-2-(butylthio)pyrimidin-4-ol in Kinase Inhibition Assays

This Application Note provides a rigorous technical framework for utilizing 6-Amino-2-(butylthio)pyrimidin-4-ol (and structurally related S-alkylated pyrimidine scaffolds) in biochemical kinase profiling.

Based on its chemical structure, this compound acts as a Type I (ATP-competitive) kinase inhibitor .[1] The pyrimidine core functions as a hinge-binding motif, while the hydrophobic S-butyl chain is designed to exploit the hydrophobic pocket (selectivity pocket) adjacent to the ATP binding site.[1][2]

Introduction & Mechanistic Basis[1]

6-Amino-2-(butylthio)pyrimidin-4-ol represents a privileged scaffold in kinase drug discovery.[1][2] It belongs to the class of 2,4,6-trisubstituted pyrimidines , which mimic the adenine ring of ATP.[1]

-

Hinge Binding: The pyrimidine nitrogen (N1) and the amino group (C6-NH2) typically form hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., the "gatekeeper" residue vicinity).[1][3]

-

Hydrophobic Interactions: The S-butyl moiety at the C2 position extends into the solvent-accessible region or the hydrophobic back-pocket, often conferring selectivity profiles distinct from standard ATP mimetics.[1][2]

This protocol details the standardized workflow for evaluating the potency (

Material Preparation & Handling[1]

Compound Properties

| Property | Specification | Notes |

| Chemical Name | 6-Amino-2-(butylthio)pyrimidin-4-ol | Tautomer: 6-amino-2-(butylthio)pyrimidin-4(3H)-one |

| Molecular Weight | ~199.27 g/mol | |

| Solubility | DMSO (up to 100 mM) | Poor aqueous solubility; avoid freeze-thaw cycles.[1][2] |

| Storage | -20°C (Desiccated) | Hygroscopic. Protect from light.[1][2] |

Stock Solution Preparation

Critical: The S-butyl group increases lipophilicity.[1][2] Ensure complete dissolution to avoid compound aggregation, which causes false positives (promiscuous inhibition).[1]

-

Weighing: Weigh approximately 2–5 mg of solid compound into a glass vial.

-

Solubilization: Add 100% DMSO (anhydrous) to achieve a 10 mM master stock .[1][2]

-

Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 100,000.[1]

-

-

Sonication: Sonicate for 5 minutes at room temperature to ensure homogeneity.

-

Verification: Visually inspect for particulates.[1][2] If cloudy, centrifuge at 10,000 x g for 1 minute.

Experimental Protocol: ADP-Glo™ Kinase Assay[1][2]

This workflow utilizes the ADP-Glo™ Kinase Assay (Promega) , a universal platform that quantifies kinase activity by converting the ADP produced during the kinase reaction into light.[1]

Assay Logic & Workflow

The experiment follows a "3-Step" architecture to ensure thermodynamic equilibrium of the inhibitor before turnover begins.[1][2]

Caption: Step-by-step workflow for evaluating 6-Amino-2-(butylthio)pyrimidin-4-ol inhibition. Pre-incubation (Step 3) is critical for ATP-competitive inhibitors.[1][2]

Detailed Procedure

Step 1: Reagent Preparation

-

1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]

-

Substrate/ATP Mix: Dilute peptide substrate and Ultra-Pure ATP into 1X Kinase Buffer.

Step 2: Compound Dilution (The "4X" Working Plate)

-

Prepare a 3-fold serial dilution of the compound in 100% DMSO (10 points).

-

Top Conc: 1 mM (Final assay conc will be 10 µM).

-

-

Intermediate Dilution: Transfer 1 µL of DMSO dilution into 24 µL of 1X Kinase Buffer.

Step 3: Reaction Assembly (384-well Low Volume White Plate)

-

Inhibitor Addition: Dispense 2 µL of the 4X Compound solution into assay wells.

-

Enzyme Addition: Add 2 µL of Kinase (diluted to ~1–5 ng/µL depending on specific activity).

-

Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT) .

-

Start Reaction: Add 2 µL of Substrate/ATP Mix.

-

Incubation: Seal plate and incubate for 60 minutes at RT.

Step 4: Detection (ADP-Glo)

-

Depletion: Add 6 µL of ADP-Glo™ Reagent.[1][2] Incubate 40 min at RT.

-

Mechanism: Terminates the kinase reaction and consumes all remaining unreacted ATP.[2]

-

-

Detection: Add 12 µL of Kinase Detection Reagent. Incubate 30 min at RT.

-

Mechanism: Converts the generated ADP back to ATP, which drives the Luciferase/Luciferin reaction.[1]

-

-

Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Interpretation

Signal Verification

Before calculating IC50, validate the assay window using the Z-Factor :

- (Max Signal): Enzyme + Substrate + DMSO (No Inhibitor).[1]

- (Min Signal): No Enzyme (or excess Staurosporine).[1]

-

Acceptance:

is required for reliable data.[1][2]

IC50 Calculation

-

Normalize Data: Convert RLU (Relative Light Units) to % Inhibition.

[1] -

Curve Fitting: Fit the data to a 4-parameter logistic (4PL) equation (Sigmoidal Dose-Response, Variable Slope):

[1]

Interpreting the Mechanism

Caption: Mechanistic competition between the inhibitor and ATP at the kinase active site.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Signal/Window | Inactive Kinase or degraded ATP | Use fresh ATP aliquots; verify enzyme specific activity.[1][2] Ensure DTT is fresh. |

| Steep Hill Slope (> 2.0) | Compound Aggregation | The S-butyl chain is hydrophobic.[1][2] Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent micelle formation.[1][2] |

| IC50 shifts with ATP | ATP Competition | This confirms the mechanism.[1][2] To compare potency across kinases, always run the assay at |

| Compound Precipitation | High Concentration Limit | Do not exceed 100 µM in the assay if the solution turns cloudy. The S-butyl group limits solubility in aqueous buffer.[1][2] |

References

-

Zhang, J., et al. (2009).[1] "Simple Assays for Screening Kinase Inhibitors." Journal of Biomolecular Screening. Available at: [Link][1]

-

Lombardo, L.J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1][2] Journal of Medicinal Chemistry. (Demonstrates pyrimidine scaffold utility). Available at: [Link][1]

-

Copeland, R.A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1][2] (Source for IC50 and pre-incubation logic).

Sources

- 1. 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol | C17H27ClN4O4S | CID 10202186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone | C9H15N3O | CID 135418936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 6-Amino-2-(butylthio)pyrimidin-4-ol in Anti-Inflammatory Research

Introduction & Compound Overview

6-Amino-2-(butylthio)pyrimidin-4-ol (hereafter referred to as ABTP ) represents a critical structural scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective leukotriene inhibitors. Unlike traditional NSAIDs that primarily target Cyclooxygenase (COX) enzymes, ABTP is utilized as a chemical probe to investigate dual inhibition pathways , specifically targeting both the 5-Lipoxygenase (5-LOX) and COX-2 enzymes.

The presence of the 2-butylthio moiety provides the necessary lipophilicity to penetrate the hydrophobic substrate channel of arachidonic acid-metabolizing enzymes, while the 6-amino and 4-hydroxyl (tautomeric with 4-oxo) groups facilitate hydrogen bonding with active site residues (e.g., Asn, Gln) or chelation with the non-heme iron in 5-LOX.

Physicochemical Profile

| Property | Specification | Relevance |

| Molecular Formula | C₈H₁₃N₃OS | Core pyrimidine scaffold |

| Molecular Weight | 199.27 g/mol | Small molecule, high ligand efficiency |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate) | Requires organic co-solvent for aqueous assays |

| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for cell membrane permeability |

| pKa | ~4.5 (Basic N), ~9.2 (Acidic OH) | Exists as neutral/zwitterionic species at physiological pH |

Mechanism of Action (MOA)

ABTP acts as a competitive antagonist within the arachidonic acid (AA) cascade. Its anti-inflammatory efficacy is derived from the simultaneous downregulation of two major pro-inflammatory mediators:

-

Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils, generated via the 5-LOX pathway.[1]

-

Prostaglandin E2 (PGE2): A mediator of vasodilation and pain sensitization, generated via the COX-2 pathway.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of ABTP within the inflammatory cascade.

Figure 1: Dual inhibition mechanism of ABTP targeting Arachidonic Acid metabolism.

Experimental Protocols

Protocol A: Preparation and Storage of Stock Solutions

Objective: Ensure compound stability and accurate dosing. Rationale: The thioether group is susceptible to oxidation (sulfoxide formation) if stored improperly.

-

Weighing: Accurately weigh 10 mg of ABTP powder.

-

Solubilization: Dissolve in 500 µL of 100% DMSO (molecular biology grade) to create a 20 mg/mL (approx. 100 mM) stock solution. Vortex for 30 seconds until clear.

-

Aliquoting: Dispense into amber microcentrifuge tubes (20 µL aliquots) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

-

Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium for a final concentration of 100 µM (0.1% DMSO final).

Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Objective: Quantify the inhibition of NO, PGE2, and LTB4 release upon LPS induction. Cell Model: RAW 264.7 (Murine macrophage cell line) is the gold standard for preliminary inflammation screening.

Materials:

-

RAW 264.7 cells (ATCC TIB-71)

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli O111:B4[2]

-

Griess Reagent (for Nitric Oxide)

-

ELISA Kits for PGE2 and LTB4

Workflow:

-

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂. -

Pre-treatment: Remove old media. Add fresh media containing ABTP at graded concentrations (e.g., 1, 10, 50, 100 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Indomethacin or Zileuton).

-

Critical Step: Incubate for 1 hour prior to LPS stimulation to allow cellular uptake and target engagement.

-

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Naïve Control".

-

Incubation: Incubate for 24 hours .

-

Harvesting:

-

Collect supernatant for cytokine/mediator analysis.

-

Perform MTT or CCK-8 assay on the remaining cells to ensure observed effects are not due to cytotoxicity.

-

Data Analysis (Expected Results):

| Assay | Readout | ABTP Effect (Hypothetical) |

| Griess Assay | Nitrite (NO metabolite) Absorbance @ 540nm | Dose-dependent reduction (IC₅₀ ~15-25 µM) |

| PGE2 ELISA | PGE2 concentration (pg/mL) | Significant reduction (COX inhibition) |

| LTB4 ELISA | LTB4 concentration (pg/mL) | Significant reduction (5-LOX inhibition) |

Protocol C: 5-Lipoxygenase (5-LOX) Enzymatic Assay (Cell-Free)

Objective: Confirm direct interaction with the 5-LOX enzyme, independent of cellular uptake.

-

Enzyme Mix: Prepare a reaction mixture containing recombinant human 5-LOX enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM CaCl₂, 1 mM ATP).

-

Inhibitor Addition: Add ABTP (0.1 - 100 µM) and incubate at room temperature for 10 minutes.

-

Substrate Initiation: Add Arachidonic Acid (10 µM final).

-

Detection: Monitor the increase in absorbance at 234 nm (formation of 5-HPETE/conjugated diene) using a UV-Vis spectrophotometer over 5 minutes.

-

Calculation: Calculate % Inhibition =

.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration / Low solubility | Do not exceed 100 µM in aqueous media. Sonicate the working solution at 37°C before adding to cells. |

| High Cytotoxicity | Off-target effects | Perform a dose-response curve. If cell viability drops below 80%, reduce concentration. The pyrimidine core can be cytotoxic at >200 µM. |

| Variable IC₅₀ values | Oxidation of thio-group | Prepare fresh stock solutions. Avoid using stock stored >3 months at -20°C. |

References

-

Pyrimidine Derivatives in Inflammation

-

5-LOX Inhibition Mechanism

- Title: 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)...].

- Source: PubMed (2009).

-

URL:[Link]

-

Structural Analogs (Thio-pyrimidines)

-

General Assay Protocols

- Title: The In Vitro and In Vivo Effect of Lipoxygenase P

- Source: PubMed Central (2013).

-

URL:[Link]

Sources